molecular formula C9H14O2 B1488108 (E)-Ethyl 3-cyclobutylacrylate CAS No. 100144-52-3

(E)-Ethyl 3-cyclobutylacrylate

Cat. No.: B1488108
CAS No.: 100144-52-3
M. Wt: 154.21 g/mol
InChI Key: MTSXEFJYMRCFOZ-VOTSOKGWSA-N
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Description

(E)-Ethyl 3-cyclobutylacrylate is a chemical compound belonging to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their versatility in various industrial and scientific applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-cyclobutylacrylate typically involves the reaction of cyclobutylacrylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-cyclobutylacrylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

(E)-Ethyl 3-cyclobutylacrylate has found applications in various scientific research areas, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a monomer in the synthesis of polymers and resins.

  • Biology: The compound has been studied for its potential antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.

  • Industry: It is utilized in the production of coatings, adhesives, and other materials due to its reactive double bond.

Mechanism of Action

(E)-Ethyl 3-cyclobutylacrylate is similar to other acrylates and esters, such as ethyl acrylate and methyl acrylate. its unique cyclobutyl group imparts distinct chemical properties and reactivity compared to these compounds. The presence of the cyclobutyl ring can influence its polymerization behavior and physical properties, making it a valuable compound in specific applications.

Comparison with Similar Compounds

  • Ethyl acrylate

  • Methyl acrylate

  • Butyl acrylate

  • Ethyl methacrylate

Properties

IUPAC Name

ethyl (E)-3-cyclobutylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)7-6-8-4-3-5-8/h6-8H,2-5H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSXEFJYMRCFOZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of cyclobutyl-methanol (8.00 g, 93.02 mmol), ethoxycarbonylmethylene triphenylphosphorane (19.42 g, 55.81 mmol) and pyridine (3 mL) were dissolved in dry chloroform (100 mL) and heated at 70° C. Manganese dioxide (97.11 g, 1.12 mol) was added portion wise over a period of 5 h (with 1 h gap between each addition) and refluxing was continued for 20 h. The reaction mixture was cooled to room temperature, filtered over celite and washed with chloroform. The filtrate was concentrated and the residue subjected to column chromatography over silica gel (60-120 mesh) using 0% to 15% of ethyl acetate in pet ether as eluent to afford ethyl 3-cyclobutylprop-2-enoate (2.10 g, 15%) as a liquid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
19.42 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
97.11 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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